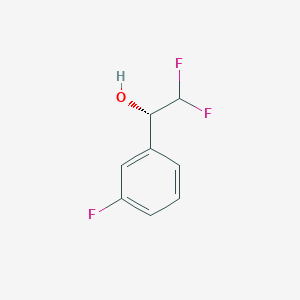
(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S)-1-(3-fluorophenyl)ethanol” is a biochemical used for proteomics research . It has a molecular formula of C8H9FO and a molecular weight of 140.15 .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(3-fluorophenyl)ethanol” consists of a single carbon chain with a fluorophenyl group attached . The exact structure of “(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol” is not available in the sources I found.
Physical and Chemical Properties Analysis
“(1S)-1-(3-fluorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 140.16 . More specific physical and chemical properties of “this compound” are not available in the sources I found.
Applications De Recherche Scientifique
Fluorine Chemistry and Environmental Impact
Fluorine-containing functionalities, such as those in (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol, play a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. The progress of aqueous fluoroalkylation has shown the importance of developing mild, environmentally friendly methods for incorporating fluorinated groups into target molecules, highlighting the movement towards green chemistry (Song et al., 2018).
Polymer Chemistry and Applications
In the context of polymer chemistry, fluorinated alcohols such as this compound contribute to the synthesis of fluoropolymers, which are known for their exceptional chemical resistance, thermal stability, and unique physical properties. These materials have widespread applications in industries such as aerospace, automotive, and electronics, where performance in extreme conditions is required. The synthesis and characterization of polymers based on fluorinated alcohols are crucial for developing new materials with improved performance and reduced environmental impact (Puts et al., 2019).
Environmental Biodegradability and Toxicity
The environmental fate of fluorinated compounds, including those similar to this compound, is a significant concern due to their persistence and potential toxicological effects. Studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental biodegradability of these compounds, providing insights into their breakdown pathways and the formation of perfluoroalkyl carboxylic acids and sulfonic acids, which are of regulatory concern due to their persistence and bioaccumulation potential (Liu & Avendaño, 2013).
Renewable Energy and Biofuel Production
The potential of this compound in renewable energy applications, particularly in biofuel production, is an area of growing interest. The reforming of bio-ethanol to hydrogen gas represents a promising avenue for sustainable energy production. The development of catalysts that can efficiently convert ethanol into hydrogen highlights the importance of research in this field for future fuel cell applications, demonstrating the versatility of fluorinated compounds in contributing to the development of renewable energy technologies (Ni et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-2,2-difluoro-1-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQZNNRSBAUCR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
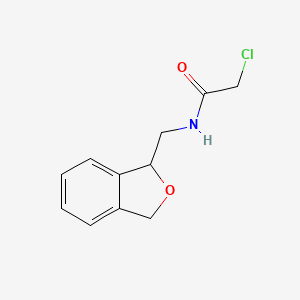
![2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2976138.png)
![1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2976140.png)
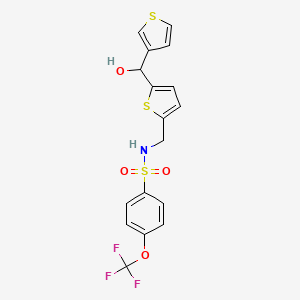
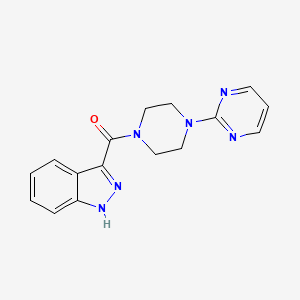
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2976146.png)

![N-(4-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2976149.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976150.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2976151.png)
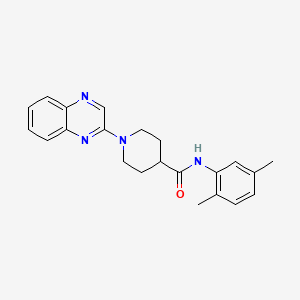
![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976155.png)
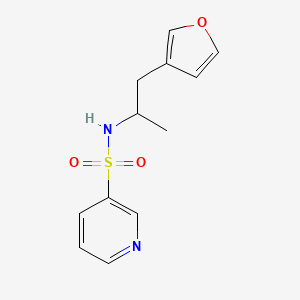
![2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2976159.png)
